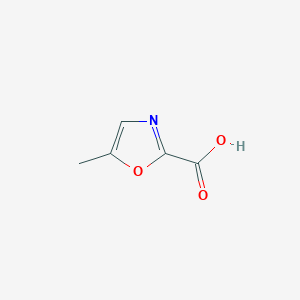![molecular formula C8H8Cl2N2 B1593127 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride CAS No. 900514-05-8](/img/structure/B1593127.png)
5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride
Vue d'ensemble
Description
5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride (CM-PPH) is a synthetic organic compound with a unique structure and properties. It is a heterocyclic compound that contains a nitrogen atom, a sulfur atom, and a chlorine atom. CM-PPH is a versatile compound with a wide range of potential applications in the fields of medicinal chemistry and biochemistry. CM-PPH has been studied extensively and has been found to have a variety of biological and physiological effects.
Applications De Recherche Scientifique
Heterocyclic Chemistry and Its Applications
Pyrrolidine Additions to Isocyano Group : Pyrrolidine adds to the isocyano group of certain chromium-coordinated compounds, showcasing nucleophilic additions that lead to carbene complex formations. This type of chemical behavior underscores the utility of pyrrolidine derivatives in synthesizing complex metal-organic frameworks, which can have applications ranging from catalysis to material science (Fehlhammer & Beck, 1989).
Cycloaddition Reactions : The study of pyrrolidines through cycloaddition reactions, especially in the synthesis of compounds with biological effects, highlights their significance in developing pharmaceuticals and agrochemical substances. Such research is crucial for advancing science in medicine and industry (Żmigrodzka et al., 2022).
Pyrrole Ring Expansions : The reaction of pyrroles with dichlorocarbene demonstrates the versatility of pyrrole derivatives in synthesizing chloropyridines, which have potential applications in the synthesis of complex organic molecules. This study provides insights into mechanisms that could be relevant for creating novel compounds with specific properties (Jones & Rees, 1969).
Synthesis of Trichloromethylated N-Heterocycles : The reaction of hexachloroacetone with activated acetylenes in the presence of N-heterocycles leading to indolizines and other complex molecules illustrates the role of pyrrolidine and pyridine derivatives in synthesizing heterocyclic compounds. This process has implications for creating materials with unique electronic and photophysical properties (Yavari, Sabbaghan, & Hossaini, 2006).
Propriétés
IUPAC Name |
5-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-4-6-3-7-1-2-10-8(7)11-5-6;/h1-3,5H,4H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUSDQWROLIRTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640105 | |
| Record name | 5-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride | |
CAS RN |
900514-05-8 | |
| Record name | 5-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



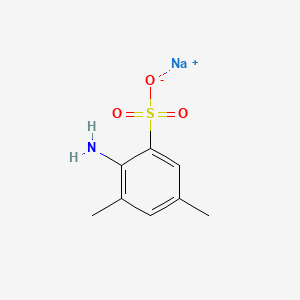
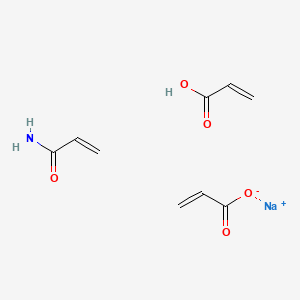

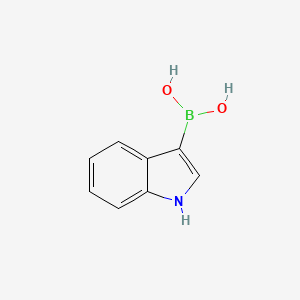
![[1-(Aminomethyl)cyclopropyl]methanol](/img/structure/B1593053.png)
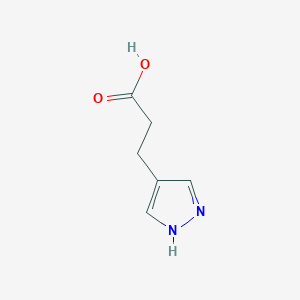
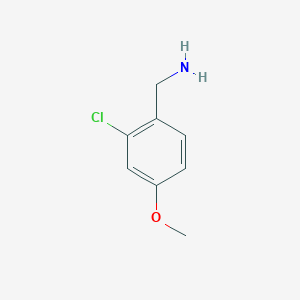
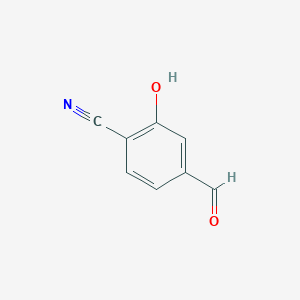
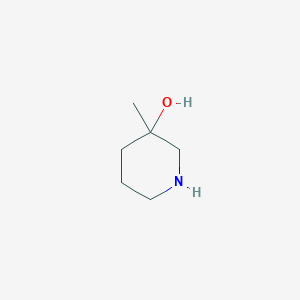

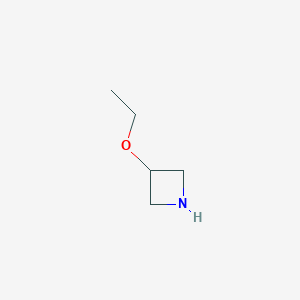
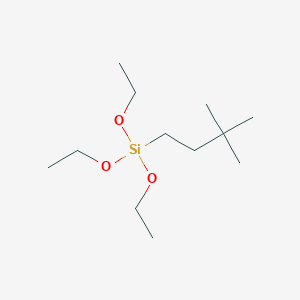
![4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B1593064.png)
